molecular formula C9H9NO B2848571 1-Isocyano-4-methoxy-2-methylbenzene CAS No. 1930-89-8

1-Isocyano-4-methoxy-2-methylbenzene

Cat. No.: B2848571
CAS No.: 1930-89-8
M. Wt: 147.177
InChI Key: ZZQRRPGBKQIJDG-UHFFFAOYSA-N
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Description

1-Isocyano-4-methoxy-2-methylbenzene is an organic compound characterized by the presence of an isocyanide functional group attached to a 4-methoxy-2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyano-4-methoxy-2-methylbenzene typically involves the reaction of 4-methoxy-2-methylphenylamine with chloroform and potassium hydroxide. This reaction proceeds through the formation of an intermediate carbene, which subsequently reacts with the amine to form the isocyanide. The reaction is usually carried out under basic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity isocyanide suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-4-methoxy-2-methylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isocyano-4-methoxy-2-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isocyano-4-methoxy-2-methylbenzene involves its interaction with various molecular targets. The isocyanide group exhibits unique reactivity due to its dichotomy between carbenoid and triple bond characters. This allows it to participate in a wide range of chemical reactions, including multicomponent reactions and cycloadditions. The compound can interact with enzymes, proteins, and other biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

  • 4-Methoxyphenylisocyanide
  • 2-Methylphenylisocyanide
  • 4-Methoxy-2-nitrophenylisocyanide

Comparison: 1-Isocyano-4-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions.

Properties

IUPAC Name

1-isocyano-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6H,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQRRPGBKQIJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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